5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole possess significant antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms Bektaş et al., 2007. Similarly, Taha (2008) developed a series of arylideneamines and aroylamines derived from 1,2,4-triazole derivatives, which were tested for their antibacterial and antifungal activity, showing promising results Taha, 2008.
Antileishmanial and Antitubercular Activities
Compounds incorporating the 1,2,4-triazole moiety have also been evaluated for their antileishmanial and antitubercular activities. Süleymanoğlu et al. (2018) conducted a study on 1,2,4-triazole derivatives with morpholine, finding significant antileishmanial activity, especially for compounds with specific structural features Süleymanoğlu et al., 2018. Additionally, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, showing promising tuberculostatic activity, indicating the potential of these compounds in combating tuberculosis Titova et al., 2019.
Dual Inhibitors of Mycobacterium Tuberculosis and Influenza Virus
Marvadi et al. (2019) synthesized novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showcasing the versatility of triazole derivatives in addressing multiple pathogens through a single molecular framework Marvadi et al., 2019.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-20-19-23(21-12)18(24)17(26-19)16(15-7-4-10-25-15)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10,16,24H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPEGYJVSNZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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